![molecular formula C19H30N4O4Si B12570076 (3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide](/img/structure/B12570076.png)
(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide is a complex organosilane compound that combines the properties of both silane and pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide typically involves a multi-step process. One common method starts with the reaction of 3-(2-pyridyl)-1-pyrazole with 3-chloropropyltriethoxysilane under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The ethoxy groups can be replaced by nucleophiles such as amines or thiols.
Hydrolysis and Condensation: The silane moiety can hydrolyze in the presence of water, leading to the formation of silanols, which can further condense to form siloxane bonds.
Coordination Chemistry: The pyridyl and pyrazolyl groups can coordinate with metal ions, forming complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols under basic or neutral conditions.
Hydrolysis and Condensation: Water or aqueous solutions, often catalyzed by acids or bases.
Coordination Chemistry: Metal salts such as copper(II) chloride or palladium(II) acetate in organic solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include amides, thioethers, or ethers.
Siloxane Polymers: Resulting from hydrolysis and condensation reactions.
Metal Complexes: Coordination compounds with various metal ions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties. These complexes can be used as catalysts in organic synthesis or as materials for electronic applications.
Biology
In biological research, this compound can be used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality. It can also be used in the development of biosensors due to its ability to form stable films on various substrates.
Medicine
In medicine, the compound’s ability to form metal complexes can be exploited for diagnostic imaging or as therapeutic agents. For example, complexes with radioactive metals can be used in imaging techniques such as PET scans.
Industry
Industrially, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its ability to form strong bonds with both organic and inorganic materials makes it valuable in the development of hybrid materials.
Mécanisme D'action
The mechanism of action of (3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide largely depends on its application. In coordination chemistry, it acts as a ligand, donating electron pairs to metal ions to form stable complexes. In surface modification, the silane moiety reacts with hydroxyl groups on surfaces, forming covalent bonds that enhance adhesion and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but with an amino group instead of the pyrazolyl group.
(3-Mercaptopropyl)trimethoxysilane: Contains a thiol group instead of the pyrazolyl group.
(3-Glycidoxypropyl)trimethoxysilane: Contains an epoxy group instead of the pyrazolyl group.
Uniqueness
(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide is unique due to the presence of both the silane and pyrazolyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that contain only one functional group.
Propriétés
Formule moléculaire |
C19H30N4O4Si |
|---|---|
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
2-(3-pyridin-2-ylpyrazol-1-yl)-N-(3-triethoxysilylpropyl)acetamide |
InChI |
InChI=1S/C19H30N4O4Si/c1-4-25-28(26-5-2,27-6-3)15-9-13-21-19(24)16-23-14-11-18(22-23)17-10-7-8-12-20-17/h7-8,10-12,14H,4-6,9,13,15-16H2,1-3H3,(H,21,24) |
Clé InChI |
KSNFSCWHZIHCDH-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCNC(=O)CN1C=CC(=N1)C2=CC=CC=N2)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol](/img/structure/B12569993.png)
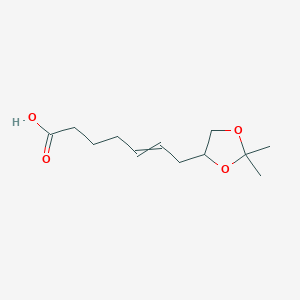
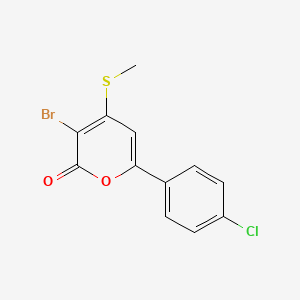
![N-[2-(1H-Imidazol-1-yl)ethyl]acetamide](/img/structure/B12570008.png)

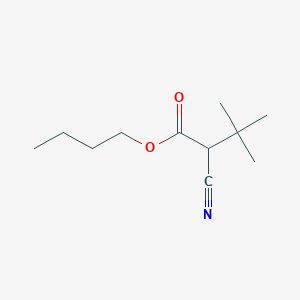
![3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide](/img/structure/B12570025.png)
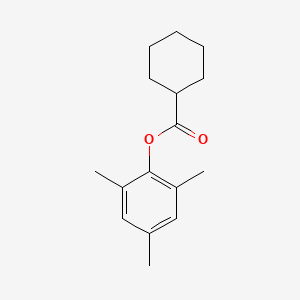
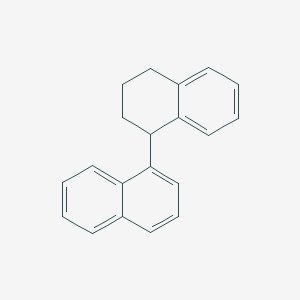
![(4R,5R)-2,2,5-Trimethyl-4-[(1S)-1-methyl-4-pentenyl]-1,3-dioxane](/img/structure/B12570052.png)
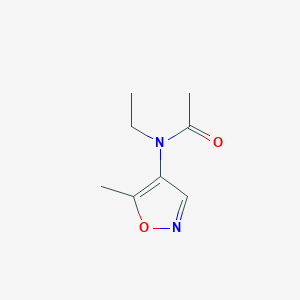
![Diphenyl [amino(4-nitrophenyl)methyl]phosphonate](/img/structure/B12570067.png)

![2,4-Dioxabicyclo[1.1.0]but-1(3)-ene](/img/structure/B12570073.png)
